Pharmaceutical Relevance: A Proven Intermediate for Antiglaucoma Drug Synthesis
Methyl thieno[2,3-b]thiophene-2-carboxylate is explicitly cited as a key intermediate in the patented synthesis of a class of thieno[2,3-b]thiophene-2-sulfonamide compounds with potential antiglaucoma applications [1]. The methyl ester is a critical functional group that is transformed over multiple steps into the final active sulfonamide moiety. Its structural analog, thieno[3,2-b]thiophene-2-carboxylate, is not mentioned in this context, highlighting a specific, documented use case for the [2,3-b] isomer.
| Evidence Dimension | Validated Use in Drug Synthesis |
|---|---|
| Target Compound Data | Cited as a crucial intermediate in a 7-step synthesis of an antiglaucoma drug candidate [1]. |
| Comparator Or Baseline | Thieno[3,2-b]thiophene-2-carboxylate and other thienothiophene isomers. |
| Quantified Difference | Not applicable (qualitative differentiation). |
| Conditions | Proprietary pharmaceutical synthesis patent (Merck & Co., Inc.). |
Why This Matters
This validates the compound's utility in a high-value pharmaceutical context, a feature not equally shared by its analogs, de-risking its selection for similar medicinal chemistry projects.
- [1] Hartman, G. D., & Prugh, J. D. (1989). Preparation and formulation of thieno[2,3-b]thiophene-2-sulfonamides as antiglaucoma drugs. U.S. Patent. Merck and Co., Inc. View Source
